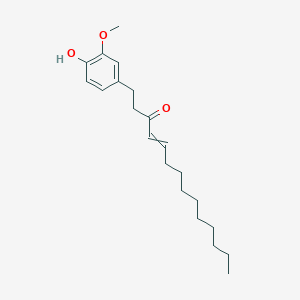

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one

Vue d'ensemble

Description

10-Shogaol est un composé bioactif présent dans le gingembre (Zingiber officinale). C'est un type de composé phénolique connu pour son goût piquant et il est formé par la déshydratation de 6-gingerol pendant le processus de séchage du gingembre. 10-Shogaol est reconnu pour ses bienfaits potentiels pour la santé, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

10-Shogaol peut être synthétisé par déshydratation de 6-gingerol. Ce processus implique généralement le chauffage de 6-gingerol en présence d'un catalyseur acide. Les conditions réactionnelles comprennent :

Température : Environ 100 à 120 °C

Catalyseur : Catalyseurs acides tels que l'acide chlorhydrique ou l'acide sulfurique

Solvant : Solvants organiques comme l'éthanol ou le méthanol

Méthodes de production industrielle

En milieu industriel, 10-Shogaol est produit en séchant du gingembre à haute température. Le processus de séchage induit la déshydratation de 6-gingerol pour former 10-Shogaol. Le gingembre séché est ensuite extrait à l'aide de solvants comme l'éthanol ou le méthanol pour isoler 10-Shogaol.

Analyse Des Réactions Chimiques

Types de réactions

10-Shogaol subit diverses réactions chimiques, notamment :

Oxydation : -Shogaol peut être oxydé pour former des quinones correspondantes.

Réduction : La réduction de -Shogaol peut produire -gingerol.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe carbonyle.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits

Oxydation : Quinones

Réduction : -Gingerol

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

10-Shogaol possède une vaste gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions des composés phénoliques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses.

Industrie : Utilisé dans le développement de nutraceutiques et d'aliments fonctionnels en raison de ses bienfaits pour la santé.

Mécanisme d'action

Le mécanisme d'action de 10-Shogaol implique plusieurs cibles moléculaires et voies :

Anti-inflammatoire : Inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase et la lipoxygénase.

Antioxydant : Élimine les radicaux libres et améliore l'activité des enzymes antioxydantes.

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses par l'activation des caspases et la modulation des voies de signalisation telles que NF-κB et MAPK.

Mécanisme D'action

The mechanism of action of 10-Shogaol involves multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-Gingerol : Un autre composé bioactif du gingembre ayant des bienfaits similaires pour la santé, mais moins piquant.

- 8-Gingerol : Structure et propriétés similaires, mais diffère par la longueur de la chaîne carbonée.

- 6-Shogaol : Similaire à 10-Shogaol, mais avec une chaîne carbonée plus courte.

Unicité

10-Shogaol est unique en raison de sa plus grande piquant et de sa plus grande bioactivité par rapport aux autres composés du gingerol et du shogaol. Sa chaîne carbonée plus longue contribue à ses propriétés chimiques distinctes et à ses effets biologiques renforcés.

Activité Biologique

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one, a phenolic compound, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive phenolic compounds and is known for its presence in certain plant extracts. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.4232 g/mol. Its structure includes a long aliphatic chain combined with a phenolic moiety, which is crucial for its biological activity.

Biological Activities

This compound exhibits several significant biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. It has been shown to scavenge free radicals, which can contribute to cellular damage and various diseases. In a comparative study, the compound demonstrated an SC50 value of 9.05%, indicating its efficacy in neutralizing free radicals .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing natural antimicrobial agents .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. It is believed to exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The phenolic hydroxyl groups are responsible for its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Regulation: It may influence gene expression related to apoptosis and cell cycle regulation, particularly in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

-

Comparative Study on Antioxidant Activity:

A study compared the antioxidant potential of various phenolic compounds, including this compound. The results indicated that it had a significant capacity to scavenge DPPH radicals, making it a candidate for further antioxidant research . -

Antimicrobial Testing:

In a study assessing the antimicrobial properties of plant extracts containing this compound, it was found effective against Staphylococcus aureus and Escherichia coli. The findings support its use in natural preservative formulations . -

Cancer Cell Studies:

Research focusing on pancreatic cancer cells highlighted that this compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADFGCOCHHNRHF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36752-54-2, 104186-05-2 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [10]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.